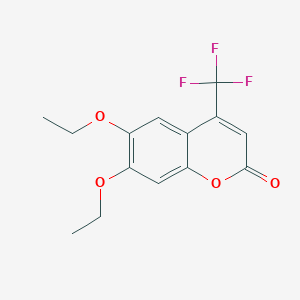

6,7-Diethoxy-4-(trifluoromethyl)coumarin

Description

6,7-Diethoxy-4-(trifluoromethyl)coumarin (CAS: 351002-66-9) is a synthetic coumarin derivative characterized by ethoxy groups at positions 6 and 7 and a trifluoromethyl (-CF₃) group at position 4. Its molecular formula is C₁₄H₁₃F₃O₄, with a molecular weight of 302.25 g/mol. The compound is supplied as a research chemical, with a purity of ≥99%, and is primarily utilized in biochemical studies, including enzyme assays and fluorescence-based applications .

Properties

IUPAC Name |

6,7-diethoxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3O4/c1-3-19-11-5-8-9(14(15,16)17)6-13(18)21-10(8)7-12(11)20-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGQQAWSNWKPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C(F)(F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350925 | |

| Record name | 6,7-Diethoxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-66-9 | |

| Record name | 6,7-Diethoxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351002-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Diethoxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethoxy-4-(trifluoromethyl)coumarin typically involves the reaction of coumarin derivatives with trifluoromethylating agents under specific conditions. One common method is the Knoevenagel condensation reaction, where coumarin is reacted with a trifluoromethylating agent in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 6,7-Diethoxy-4-(trifluoromethyl)coumarin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced coumarin derivatives.

Substitution: Formation of substituted coumarin derivatives with different functional groups.

Scientific Research Applications

6,7-Diethoxy-4-(trifluoromethyl)coumarin is extensively used in scientific research due to its fluorescent properties. It serves as a molecular probe in fluorescence detection and labeling, making it valuable in biological and chemical studies. Its applications include:

Chemistry: Used as a fluorescent tag in chemical assays.

Biology: Employed in imaging and tracking of biological molecules.

Medicine: Utilized in diagnostic imaging and drug development.

Industry: Applied in quality control and material testing.

Mechanism of Action

The compound exerts its effects primarily through its fluorescence properties. When excited by light, it emits fluorescence, which can be detected and measured. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological molecules or chemical substances to produce a fluorescent signal.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Structural Analogues and Substituent Effects

The table below summarizes key structural analogues and their properties:

Key Observations:

- Substituent Position and Type: Ethoxy vs. Trifluoromethyl (-CF₃): This electron-withdrawing group improves photostability and fluorescence quantum yield, making it advantageous in probe design . Hydroxy (-OH) Groups: 6,7-Dihydroxy derivatives exhibit higher polarity and reactivity, often linked to antioxidant or enzyme-inhibitory activities .

Biological Activity

6,7-Diethoxy-4-(trifluoromethyl)coumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound based on recent research findings.

This compound exhibits notable interactions with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism and the biotransformation of numerous substances in the body. Such interactions can modulate enzyme activity, influencing metabolic pathways and potentially affecting pharmacokinetics and pharmacodynamics.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : It modulates key signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.

- Gene Expression : Alterations in gene expression related to oxidative stress responses have been documented, impacting overall cellular health and metabolism.

- Antioxidant Activity : At lower doses, this compound exhibits antioxidant properties, but higher concentrations may lead to toxicity and adverse effects.

Molecular Mechanisms

The molecular mechanisms by which this compound exerts its effects include:

- Enzyme Inhibition : The compound can inhibit specific kinases involved in signal transduction pathways, leading to changes in cellular responses.

- Binding Affinity : It binds to various biomolecules such as receptors or enzymes, altering their activity and affecting downstream cellular processes .

Therapeutic Applications

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Activity : Coumarins have been shown to possess antimicrobial properties. Research indicates that derivatives like this compound may exhibit activity against various pathogens.

- Anti-inflammatory Effects : Similar compounds have demonstrated protective effects in models of intestinal inflammation by reducing tissue damage and inflammatory markers .

- Anticancer Potential : Some studies suggest that coumarin derivatives can inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various coumarins including this compound against bacterial strains. Results indicated moderate antibacterial activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Properties

In an experimental model of colitis induced by TNBS (2,4,6-trinitrobenzene sulfonic acid), this compound demonstrated significant protective effects against intestinal inflammation by reducing levels of inflammatory cytokines and oxidative stress markers .

Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.